1,4-Bis-maleimidobutane

Protein crosslinking Molecular ruler Protein-protein interaction

Select 1,4-Bis-maleimidobutane (BMB) for precise, irreversible crosslinking of sulfhydryl groups with a fixed 10.9 Å spacer. This non-cleavable alkane bismaleimide outperforms shorter BMOE (8.0 Å) or longer BMH (13.0 Å) analogs in medium-range protein interaction mapping. Unlike PEG-based linkers, BMB's hydrophobic, compact profile minimizes immunogenicity and preserves conjugate size. Ideal for ADC design, biosensor immobilization, and protein complex architecture studies.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 28537-70-4
Cat. No. B014166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis-maleimidobutane
CAS28537-70-4
Synonyms1,1’-(1,4-Butanediyl)bis-1H-pyrrole-2,5-dione;  Tetramethylenedimaleimide;  Tetramethylenebismaleimide;  N,N’-Tetramethylenedi-maleimide;  NSC 44747; 
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O
InChIInChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2
InChIKeyWXXSHAKLDCERGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis-maleimidobutane (BMB) for Procurement: A Mid-Length Homobifunctional Sulfhydryl-Reactive Crosslinker


1,4-Bis-maleimidobutane (BMB), CAS 28537-70-4, is an aliphatic bismaleimide crosslinker featuring a four-carbon (butane) spacer bridging two terminal maleimide groups . With a molecular weight of 248.23 g/mol , it functions as a homobifunctional reagent that forms covalent, irreversible thioether bonds with sulfhydryl (-SH) groups on proteins, peptides, or other thiol-containing biomolecules . BMB occupies the mid-length segment of the non-cleavable alkane-spacer bismaleimide series, positioned between the shorter BMOE (ethane) and longer BMH (hexane) analogs .

Why a Generic 'Bismaleimide Crosslinker' Cannot Substitute for 1,4-Bis-maleimidobutane


In the family of alkane-spacer bismaleimides, 1,4-bismaleimidobutane (BMB) is not interchangeable with its closest homologs, 1,2-bismaleimidoethane (BMOE) and 1,6-bismaleimidohexane (BMH). While all three share identical maleimide reactivity toward sulfhydryl groups , their spacer arm lengths—8.0 Å for BMOE, 10.9 Å for BMB, and 13.0 Å for BMH —are fixed and non-adjustable structural features. This discrete length difference directly governs the distance constraint imposed on two interacting biomolecules during crosslinking. For applications such as protein structure mapping, protein-protein interaction probing, or the design of molecular rulers, substituting one crosslinker for another can yield false-negative results (if the spacer is too short to bridge the target cysteines) or non-specific aggregation (if the spacer is too long and enables off-target crosslinking). Similarly, substitution with PEG-based bismaleimides (e.g., BM(PEG)₂, BM(PEG)₃) introduces a hydrophilic, flexible spacer that alters aqueous solubility, aggregation tendency, and immunogenicity , fundamentally changing the bioconjugate's properties. Therefore, precise selection of the spacer length and composition is critical for reproducible and interpretable experimental outcomes.

Quantitative Differential Evidence for 1,4-Bis-maleimidobutane vs. Comparator Bismaleimides


Spacer Arm Length: 10.9 Å – A Critical Mid-Range Distance Constraint

1,4-Bis-maleimidobutane (BMB) provides a spacer arm length of 10.9 Å , which is significantly longer than the 8.0 Å arm of the shortest alkane bismaleimide, BMOE, and distinctly shorter than the 13.0 Å arm of the long BMH . This discrete 2.9 Å difference from BMOE and 2.1 Å difference from BMH defines the exact maximum distance between two sulfhydryl groups that can be covalently bridged. This property is fundamental for applications requiring a fixed, non-flexible distance constraint, such as mapping protein tertiary/quaternary structure, probing binding interfaces, or trapping specific conformational states .

Protein crosslinking Molecular ruler Protein-protein interaction Oligomerization

Aqueous Solubility: 0.7 g/L – A Critical Parameter for In Vitro Reactions

The aqueous solubility of 1,4-Bis-maleimidobutane (BMB) is measured at approximately 0.7 g/L (25 °C) . This limited solubility is characteristic of alkane-spacer bismaleimides and contrasts sharply with PEG-based bismaleimides, such as BM(PEG)₂ and BM(PEG)₃, whose hydrophilic polyethylene glycol spacers impart significantly higher water solubility . While BMB's limited solubility necessitates dissolution in an organic co-solvent (e.g., DMF or DMSO) prior to addition to aqueous reaction buffers , this property is often advantageous when a less hydrophilic, membrane-permeable crosslinker is required, or when the presence of a flexible, hydrophilic PEG chain would interfere with downstream applications.

Bioconjugation Aqueous solubility Reaction optimization Hydrophobic spacer

Molecular Weight: 248.23 g/mol – Differentiating BMB from BMH and BM(PEG)n

The exact mass of 1,4-Bis-maleimidobutane (BMB) is 248.23 g/mol . This value is intermediate between the smaller BMOE (220.18 g/mol) and the larger BMH (276.29 g/mol) . Furthermore, it is substantially lower than the molecular weights of PEG-based crosslinkers, such as BM(PEG)₃ (352 g/mol) . This precise mass difference is crucial for the characterization of crosslinked products via mass spectrometry (e.g., MALDI-TOF, ESI-MS), where the expected mass shift upon conjugation serves as direct evidence of successful crosslinking and stoichiometry.

Mass spectrometry Conjugate characterization Bioconjugation MALDI-TOF

Melting Point: 196-200 °C – A Marker for Compound Identity and Handling

1,4-Bis-maleimidobutane (BMB) is a solid with a reported melting point range of 196-200 °C . This physical property distinguishes it from BMH (1,6-bismaleimidohexane), which melts at a lower temperature (approximately 117-120 °C) . The higher melting point of BMB reflects its specific crystal packing and intermolecular forces, and serves as a rapid, low-cost identity check upon receipt from a vendor, ensuring the correct compound has been procured and has not degraded during storage.

Chemical purity Identity verification Storage Solid-state property

High-Value Application Scenarios for 1,4-Bis-maleimidobutane Based on Quantitative Differentiation


Molecular Ruler for Determining Intra- and Intermolecular Distances in Protein Complexes

When probing the quaternary structure of a protein complex, researchers can use the 10.9 Å spacer arm of BMB as a precise 'molecular ruler' . By comparing the crosslinking efficiency of BMB with the shorter BMOE (8.0 Å) and the longer BMH (13.0 Å), the approximate distance between two specific cysteine residues can be inferred . Successful crosslinking only with BMB and BMH, but not BMOE, indicates that the target sulfhydryls are separated by more than 8.0 Å but within 10.9–13.0 Å, providing critical structural constraints for molecular modeling .

Stabilizing Transient Protein-Protein Interactions for Structural Biology

BMB is employed to covalently trap weak or transient protein-protein interactions for downstream analysis. Its 10.9 Å length is particularly useful for capturing interactions where the reactive cysteines are not in immediate proximity but within a medium-range distance. For instance, crosslinking of BamA and its substrate LptD in bacterial outer membrane biogenesis was achieved using BMB, enabling the identification of specific interaction interfaces . The use of BMOE would have been too restrictive in this context, potentially missing the interaction entirely.

Conjugation for Targeted Drug Delivery Where a Short, Hydrophobic Linker is Preferred

In the design of antibody-drug conjugates (ADCs) or other targeted therapeutics, the physicochemical properties of the linker are as important as its length. BMB provides a short (10.9 Å), hydrophobic, and non-cleavable alkane spacer . This is in contrast to PEG-based linkers which, while more water-soluble, can increase hydrodynamic radius, alter pharmacokinetics, and in some cases, elicit an anti-PEG immune response . For payloads intended to remain stably attached to the targeting moiety and where minimal linker contribution to overall size is desired, BMB is a quantitatively superior choice over PEGylated alternatives.

Irreversible Immobilization of Thiol-Containing Proteins on Solid Supports

BMB is used as a homobifunctional crosslinker to irreversibly attach proteins or peptides to thiol-functionalized surfaces (e.g., biosensors, chromatography resins). Its 10.9 Å spacer provides a defined distance between the surface and the immobilized biomolecule, which can be critical for maintaining proper orientation and activity . Unlike cleavable crosslinkers like DTME (13.3 Å spacer with a disulfide bond), the BMB linkage is stable under reducing conditions, ensuring the protein remains permanently attached during subsequent assays .

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